Product packaging for Triphenylstannane(Cat. No.:)

Triphenylstannane

Cat. No.: B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
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Description

Triphenylstannane is an organotin compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16Sn B1218745 Triphenylstannane

Properties

IUPAC Name

triphenylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRNKANAAGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-20-6
Record name Triphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Historical Trajectories and Evolution of Organotin Hydride Chemistry

The journey of organotin chemistry began in 1849 when Edward Frankland reported the synthesis of diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com This initial discovery was followed by a report from Löwig in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the true inception of organotin chemistry. lupinepublishers.comlupinepublishers.com The field saw steady growth, and by the mid-1930s, several hundred publications had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A significant surge in interest in organotin compounds occurred with the discovery of their industrial applications, such as stabilizers for polyvinyl chloride (PVC), agrochemicals, and biocides. lupinepublishers.comsigmaaldrich.com This revival of interest was particularly championed by G. J. M. van der Kerk and his colleagues in the Netherlands, whose work in the mid-20th century was pivotal. lupinepublishers.comlupinepublishers.com Their research not only expanded the applications of organotin compounds but also delved into their fundamental chemistry.

The development of organotin hydrides as a distinct and highly useful class of reagents was a crucial advancement. The first synthesis of an organotin hydride was not explicitly detailed in the initial searches, but their preparation became more common with the availability of powerful reducing agents. A common and effective method for synthesizing organotin hydrides, including triphenylstannane, involves the reduction of the corresponding organotin halide with a hydride reagent like lithium aluminum hydride. wikipedia.orgthieme-connect.de The work of van der Kerk and Noltes in the late 1950s was instrumental in demonstrating the synthetic utility of organotin hydrides. ucl.ac.uk They established that these compounds could undergo hydrostannation reactions, the addition of the Sn-H bond across carbon-carbon multiple bonds. ucl.ac.uk This discovery opened up new avenues for the synthesis of a wide variety of organotin compounds and other organic molecules.

The evolution of organotin hydride chemistry was further propelled by the recognition of their utility in radical reactions. The relatively weak Sn-H bond in compounds like this compound and tributyltin hydride allows for the homolytic cleavage of the bond to generate a tin-centered radical. organic-chemistry.org This property has been extensively exploited in a vast array of organic transformations, solidifying the importance of organotin hydrides as indispensable reagents in the synthetic chemist's toolkit.

Position of Triphenylstannane Within Modern Main Group Element Chemistry

Triphenylstannane occupies a unique and important position within the broader context of main group element chemistry. As a hydride of a Group 14 element, its properties and reactivity are often compared and contrasted with its lighter congeners, namely methane (B114726) (CH₄), silane (B1218182) (SiH₄), and germane (B1219785) (GeH₄).

The thermal stability of the Group 14 hydrides decreases down the group, with the order being CH₄ > SiH₄ > GeH₄ > SnH₄. doubtnut.com This trend is attributed to the increasing atomic size and the consequently weaker M-H bond as one descends the group. doubtnut.com The lower bond dissociation energy of the Sn-H bond in stannanes is a key factor in their utility as radical hydrides, as the hydrogen atom can be readily abstracted.

In comparison to silicon hydrides, such as triethylsilane, this compound is a more potent hydrogen atom donor for radical reactions. This difference in reactivity has been exploited in various synthetic strategies. While silicon hydrides are often used in ionic reduction reactions, organotin hydrides are the reagents of choice for radical-mediated processes.

The reactivity of this compound is not limited to radical reactions. It can also serve as a precursor for the synthesis of other organometallic compounds of main group elements. For instance, the reaction of this compound with appropriate substrates can lead to the formation of compounds containing tin-element bonds with other main group elements.

The choice between different organotin hydrides, such as this compound and the more commonly used tributyltin hydride, is often dictated by the specific requirements of the reaction. This compound is a solid at room temperature, which can be an advantage in handling, while tributyltin hydride is a liquid. wikipedia.orgucl.ac.uk The phenyl groups in this compound can influence the reactivity and selectivity of the tin radical through electronic and steric effects.

Fundamental Academic Significance and Research Impetus

Direct Synthetic Routes to this compound

The direct formation of the Sn-H bond in this compound is typically achieved through two primary methodologies: the reduction of a suitable triphenyltin halide or the protonation of a triphenylstannyl-lithium intermediate.

Reduction of Organotin Halides

The most prevalent and straightforward method for synthesizing this compound is the reduction of organotin halides, principally triphenyltin chloride. thieme-connect.deresearchgate.net This transformation involves the replacement of the halogen atom with a hydrogen atom. researchgate.net A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being one of the most common. ontosight.aithieme-connect.de The reaction is typically conducted in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.deprepchem.com

For instance, triphenyltin chloride can be reduced by LiAlH₄ in diethyl ether. The process involves adding the tin halide to a cooled solution of the reducing agent, followed by stirring at room temperature. prepchem.com An aqueous workup then yields the crude this compound, which can be purified by distillation. thieme-connect.de Other reducing agents, such as sodium borohydride (B1222165) in glyme, have also been utilized for this conversion. chemicalbook.com

PrecursorReducing AgentSolventYieldReference
Triphenyltin ChlorideLithium Aluminum Hydride (LiAlH₄)Diethyl Ether83% thieme-connect.de
Triphenyltin ChlorideLithium Aluminum Hydride (LiAlH₄)Diethyl EtherNot Reported prepchem.com
Chlorothis compoundSodium BorohydrideGlymeNot Reported chemicalbook.com

This table summarizes common methods for the synthesis of this compound via reduction of organotin halides.

Preparation via Stannyl-Lithium Intermediates

An alternative route to this compound involves the generation of a triphenylstannyl-lithium (Ph₃SnLi) intermediate. thieme-connect.de This powerful nucleophile is typically prepared by the reaction of triphenyltin chloride with lithium metal in a suitable solvent like dry THF. thieme-connect.de The reaction is reported to be slightly exothermic. thieme-connect.de Once the triphenylstannyl-lithium is formed, it can be converted to this compound through protonation, for example, by the addition of water or an alcohol. thieme-connect.dechemicalbook.com This two-step process offers a different synthetic approach, leveraging the reactivity of organolithium species.

Strategies for Derivatization at the Tin Center

The synthetic utility of this compound extends to its use as a starting material for a wide array of functionalized derivatives. These derivatizations can occur through substitution reactions or by creating more complex structures containing one or more triphenylstannyl moieties.

Substitution Reactions Leading to Functionalized Triphenylstannanes

This compound and its halide precursors are versatile substrates for substitution reactions to create new tin-carbon and tin-heteroatom bonds. benchchem.comsolubilityofthings.comsolubilityofthings.com For instance, triphenyltin chloride can react with Grignard reagents or organolithium compounds, where the halide on the tin center is substituted by an alkyl or aryl group. benchchem.com This is a fundamental method for producing tetraorganotin compounds. rjpbcs.com

This compound itself can undergo reactions where the hydride is substituted. It can participate in nucleophilic substitution reactions, for example, with 2-iodobenzoates in water, showcasing its reactivity in aqueous media. niscpr.res.in It also undergoes addition reactions across unsaturated bonds, which can be considered a form of substitution. For example, triphenyltin hydride adds to α,β-unsaturated ketones and methyl propiolate. uu.nlrsc.org The reaction with methyl propiolate can yield a mixture of (E)- and (Z)-vinylstannanes, with the product ratio being dependent on reaction conditions such as temperature and time. rsc.org

Reactant 1Reactant 2Product TypeReference
Triphenyltin ChlorideGrignard Reagent (RMgX)Tetraorganostannane (Ph₃SnR) benchchem.com
Triphenyltin HydrideMethyl PropiolateVinylstannane rsc.org
Triphenyltin HydridePhenyl Vinyl Ketone1,4-addition product uu.nl
Triphenyltin ChlorideTestosteroneTriphenyltin testosteronyl ether chemicalbook.com

This table provides examples of substitution reactions to generate functionalized this compound derivatives.

Approaches for Mono- and Bis(this compound) Derivatives

The synthesis of molecules containing one or more this compound units is an area of significant research. Mono-substituted derivatives are commonly synthesized through the reactions described in section 2.2.1. A specific example is the synthesis of {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane, which involves the reaction of an organolithium intermediate with triphenyltin chloride. benchchem.com

The synthesis of bis(this compound) derivatives presents greater challenges. While tin dihydride precursors are conceivable starting points, they are often difficult to synthesize and can be unstable, sometimes leading to polymerization. researchgate.net An alternative approach involves the oxidation of lithium triarylstannanecarbodithioates with iodine, which was found to unexpectedly yield triarylstannyl triarylstannanecarbodithioates through fragmentation of a proposed bis(triarylstannanethiocarbonyl)disulfide intermediate. univ.kiev.ua

Synthesis of Organostannanide Complexes

Organostannanide anions, such as the triphenylstannanide anion [Ph₃Sn]⁻, are valuable intermediates in organometallic synthesis. These anions are typically generated from precursors like triphenylstannyllithium (Ph₃SnLi). thieme-connect.deresearchgate.net They can act as potent nucleophiles and are used to synthesize more complex organometallic structures, including clusters and coordination complexes.

For example, organostannanide anions can be reacted with transition metal complexes to form new metal-tin bonds. The synthesis of copper(I) and gold(I) organostannanide complexes has been reported. x-mol.netresearchgate.netacs.org These reactions typically involve treating a metal halide or another suitable precursor with a source of the stannanide (B1236736) anion, such as triphenylstannyllithium. This methodology provides access to a diverse range of heterometallic complexes with potential applications in catalysis and materials science. researchgate.netacs.org

Formation of Alkaline Earth Stannanides

The synthesis of alkaline earth metal stannyl (B1234572) compounds, particularly those of the heavier elements like calcium (Ca), strontium (Sr), and barium (Ba), has been a subject of growing interest. These compounds feature direct bonds between an alkaline earth metal and tin, creating highly reactive stannyl anions that are valuable in synthesis.

A primary method for generating these species involves the reaction of this compound (Ph₃SnH) or its derivatives with suitable alkaline earth metal precursors. Homoleptic distannyl complexes of the general formula [Ae(SnPh₃)₂·(thf)ₓ] (where Ae = Ca, Sr, Ba and thf is tetrahydrofuran) have been successfully synthesized and characterized. rsc.orgresearchgate.net These syntheses highlight the ability of alkaline earth metals to form stable, albeit highly reactive, metal-metal bonds with tin. The number of coordinating THF molecules (x) can vary depending on the specific alkaline earth metal and the crystallization conditions. rsc.orgresearchgate.net

For magnesium, a common alkaline earth metal in organometallic chemistry, stannyl derivatives are often prepared as Grignard-type reagents. The reaction of an alkyl or aryl halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) is a fundamental method for forming organomagnesium compounds, known as Grignard reagents. libretexts.org This principle can be extended to create triphenylstannylmagnesium halides (Ph₃SnMgX, where X is a halide), which act as a source of the triphenylstannyl nucleophile. libretexts.org These reagents are highly reactive and must be handled under anhydrous conditions as they react readily with proton donors, such as water, to form this compound. libretexts.org

The general reactivity of alkaline earth halides, such as magnesium bromide (MgBr₂), magnesium chloride (MgCl₂), and magnesium iodide (MgI₂), is well-established in promoting various organic transformations, underscoring the utility of these metals in creating reactive intermediates. organic-chemistry.org The synthesis of more complex alkaline earth stannyls often relies on deprotonation or salt metathesis routes, analogous to methods used for preparing other organometallic complexes of these metals. nih.gov For instance, heteroleptic calcium stannyl complexes have been shown to be suitable sources of tin-centered nucleophiles. rsc.org

The table below summarizes key alkaline earth triphenylstannyl complexes and their synthetic precursors.

Alkaline Earth Metal (Ae)Complex FormulaSynthetic PrecursorsReference
Magnesium (Mg)Ph₃SnMgX (X = Cl, Br, I)Ph₃SnX and Mg metal libretexts.org
Calcium (Ca)[Ca(SnPh₃)₂·(thf)₃]Not specified researchgate.net
Strontium (Sr)[Sr(SnPh₃)₂·(thf)₃]Not specified researchgate.net
Barium (Ba)[Ba(SnPh₃)₂·(thf)₄]Not specified researchgate.net
Calcium (Ca)[{BDIDiPP}CaSnPh₃]₂Not specified rsc.org

Synthesis of Copper(I) Stannanides

Copper(I) stannyl complexes are versatile reagents, particularly in the context of Stille-type cross-coupling reactions and other organometallic transformations. rsc.org The synthesis of these compounds often involves the reaction of a copper(I) source with a triphenylstannyl anion precursor.

A prominent method involves the deprotonation of this compound (Ph₃SnH) by a strong base, such as a copper(I) alkoxide. For example, the reaction of (IPr)CuOt-Bu (where IPr is an N-heterocyclic carbene ligand) with this compound readily forms the copper(I) stannyl complex (IPr)CuSnPh₃. acs.org This reaction proceeds via the deprotonation of the tin-hydrogen bond. acs.org Similarly, a range of ring-expanded N-heterocyclic carbene (RE-NHC) supported copper(I) triphenylstannyls, such as (RE-NHC)CuSnPh₃, have been synthesized by reacting the corresponding (RE-NHC)CuOtBu complex with this compound. rsc.orgresearchgate.netrsc.org These reactions are efficient and typically result in the formation of tert-butanol (B103910) as a byproduct. rsc.org

Another important class of copper(I) stannyl reagents is the cuprates. Lithium bis(triphenylstannyl)cuprate, [Li(Ph₃Sn)₂Cu], is a powerful reagent used in organic synthesis. For instance, it reacts with cholesta-4,6-dien-3-one (B116434) to produce the corresponding 7α-(triphenylstannyl)cholest-5-en-3-one derivative through conjugate addition. thieme-connect.com Higher-order cuprates containing stannyl groups can also be prepared by reacting a first cuprate (B13416276) complex, such as dimethyl copper cyanide, with a stannane (B1208499), which transfers a carbanion to form a new, more complex cuprate. google.com

The direct reaction of organocopper compounds with tin halides provides an alternative route. Phenylcopper, prepared from phenyllithium (B1222949) and cuprous bromide, reacts with diphenyltin (B89523) dibromide in diethyl ether to yield triphenyltin bromide in high yield (86%). uu.nl Similarly, the reaction of phenylcopper with tin tetrachloride can produce triphenyltin chloride quantitatively. uu.nl These reactions demonstrate the selective arylation of tin halides using organocopper reagents. uu.nl

The table below details various synthetic methods for preparing copper(I) triphenylstannyl derivatives.

Copper(I) Stannyl ComplexSynthetic MethodReactantsReference
(IPr)CuSnPh₃Deprotonation of Ph₃SnH(IPr)CuOt-Bu and Ph₃SnH acs.org
(RE-NHC)CuSnPh₃Deprotonation of Ph₃SnH(RE-NHC)CuOtBu and Ph₃SnH rsc.orgresearchgate.netrsc.org
[Li(Ph₃Sn)₂Cu]Cuprate FormationTriphenylstannyllithium and a Cu(I) salt thieme-connect.com
Ph₃SnBrTransmetalationPhenylcopper and Ph₂SnBr₂ uu.nl
Ph₃SnClTransmetalationPhenylcopper and SnCl₄ uu.nl

Hydride Transfer Mechanisms

The kinetics of these polar reactions are well-described by the linear free-energy relationship log k₂(20 °C) = sₙ(E + N), which correlates the second-order rate constant (k₂) with the electrophilicity parameter (E) of the quinone and the nucleophilicity parameters (N and sₙ) of the hydride donor. nih.govacs.org This correlation underscores the nucleophilic nature of the hydride transfer from the organostannane.

Hydride DonorNucleophilicity Parameter (N)log k₂ (M⁻¹s⁻¹) for reaction with DDQ
Tributylstannane10.412.59
This compound 8.11 0.13
Pyridine·BH₃15.115.34
9,10-Dihydroanthracene7.914.14
Data sourced from studies on hydride abstractions by quinones in dichloromethane (B109758) at 20 °C. nih.govacs.orgacs.org

In contrast, true hydrogen atom transfer (HAT) reactions exhibit different kinetic and thermodynamic profiles. For instance, the reaction of this compound with a chromium-centered radical was found to have an activation enthalpy (ΔH‡) of 15.7 ± 1.5 kcal/mol and an activation entropy (ΔS‡) of -11 ± 5 cal/(mol·K), consistent with a HAT mechanism. miami.edu

Detailed mechanistic investigations into the reactions of organostannanes with quinones have revealed specific polar pathways that are distinct from those of other hydride donors. nih.govacs.org While C-H hydride donors are proposed to transfer a hydride to a carbonyl oxygen of DDQ, computational and experimental evidence indicates that Sn-H hydride donors, including this compound, attack one of the cyano-substituted carbon atoms of the quinone ring. nih.govacs.org

This difference in regioselectivity highlights the distinct electronic character of the Sn-H bond compared to a C-H bond. The consistent linear correlation between the reaction rates of tributylstannane with a series of different quinones and the electrophilicity parameters (E) of those quinones further solidifies the assignment of a polar mechanism for this class of reactions. nih.govacs.org These findings demonstrate that the reactivity of this compound as a hydride donor can be systematically predicted, distinguishing it from classical radical pathways. acs.org

Oxidative Addition and Reductive Elimination Processes

The activation of the tin-hydride (Sn-H) bond in this compound by transition metal complexes is a fundamental process in organometallic chemistry, often initiating a cascade of further reactions. This activation typically occurs via oxidative addition, where the metal center formally inserts into the Sn-H bond, increasing its oxidation state by two. This process is highly dependent on the nature of the metal center, its ligand environment, and the reaction conditions.

This compound readily undergoes oxidative addition reactions with various transition metal clusters. rsc.org For instance, its reaction with the unsaturated triosmium cluster [(μ-H)2Os3(CO)8(μ-dppm)] leads to products resulting from both Sn-H and Sn-C bond activation. researchgate.net A notable example involves the reaction with [Ru3(CO)10(μ-dppm)] in the presence of Me3NO at room temperature. This reaction results in the formal loss of a carbonyl (CO) ligand and the oxidative addition of the Sn-H bond to the ruthenium cluster, yielding [Ru3(CO)9(SnPh3)(μ-dppm)(μ-H)]. researchgate.net In this product, the hydride and the triphenylstannyl group bridge edges of the trimetallic core.

Further reaction of this initial product with additional equivalents of this compound can lead to more complex clusters involving both Sn-H and Sn-C bond scission. researchgate.net The interaction of the stannane with the metal can sometimes be characterized as a three-center, two-electron bond, as seen in certain manganese complexes, where the stannane is bonded to the metal through a Mn, H, Sn three-center bond. researchgate.net The ability of transition metal complexes to activate E-H bonds (where E = Si, B, Sn) in an electrophilic manner avoids the necessity for the metal center to undergo formal two-electron oxidative addition/reductive elimination cycles. rsc.org

Table 1: Reaction of this compound with Transition Metal Clusters

Metal ComplexReagents/ConditionsResulting Product(s)Bond(s) Activated
[Ru3(CO)10(μ-dppm)]Ph3SnH, Me3NO, Room Temp.[Ru3(CO)9(SnPh3)(μ-dppm)(μ-H)]Sn-H
[Ru3(CO)9(SnPh3)(μ-dppm)(μ-H)]2 equiv. Ph3SnH, Me3NO[Ru3(CO)7(SnPh3)2(μ-SnPh2)(μ-dppm)(μ-H)(μ3-H)]Sn-H, Sn-C
[(μ-H)2Os3(CO)8(μ-dppm)]Ph3SnH[H2Os3(CO)7(μ-SnPh2)2(μ-dppm)] and othersSn-H, Sn-C

Metal-catalyzed dehydrogenation involves the removal of hydrogen (H2) from a substrate. In the context of this compound, this process is intrinsically linked to the activation of the Sn-H bond. While specific, detailed mechanistic studies focused solely on the dehydrogenation of this compound are not extensively documented in the provided results, the mechanism can be inferred from related catalytic dehydrogenation processes involving metal-ligand cooperativity (MLC) and other organometallic systems. rsc.orgbeilstein-journals.orgnih.gov

The general mechanism for the dehydrogenation of a substrate like an alcohol, catalyzed by a ruthenium complex, often begins with the coordination of the substrate to the metal center. nih.gov This is followed by a hydrogen transfer step, which can involve proton transfer to a ligand and hydride transfer to the metal. rsc.org The catalytic cycle is completed by the release of H2 gas, which can occur through the reductive elimination of two hydride ligands from the metal center.

In the context of this compound, after the initial oxidative addition of the Sn-H bond to form a metal-hydride-stannyl complex, a subsequent reaction with another molecule of this compound or a different hydrogen source could lead to a dihydride species. Reductive elimination of H2 from this dihydride intermediate would regenerate the active catalytic species and constitute the dehydrogenation process. Density Functional Theory (DFT) calculations on similar systems, such as the dehydrogenation of ammonia (B1221849) borane (B79455) catalyzed by rhodium complexes, show a sequence involving substrate coordination, homolytic addition of an H-E bond (E=B), and subsequent reductive intramolecular proton transfer to release H2. researchgate.net This suggests that the dehydrogenation involving this compound likely proceeds through a series of well-defined organometallic intermediates, with the metal center and its ligands playing a crucial role in facilitating the necessary bond-breaking and bond-forming steps. rsc.org

Phenyl Transfer Reactions from Triphenylstannyl Species

Triphenylstannyl species, particularly the triphenylstannyl anion (Ph3Sn-), can serve as effective phenyl group donors in nucleophilic substitution reactions. A prominent example of this reactivity is found in SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions with aromatic compounds. mdpi.com These reactions provide a method for forming carbon-carbon bonds by transferring a phenyl group from the tin atom to an aromatic ring.

The scope of this transformation is quite broad. The Ph3Sn- anion, typically generated in situ in liquid ammonia, reacts with a variety of unactivated aryl halides, including those that are often unreactive in traditional SNAr reactions. mdpi.com This method is advantageous as it avoids the harsh conditions required for generating aryllithium or Grignard reagents, which are incompatible with many functional groups. mdpi.com The reaction proceeds under photostimulation, which initiates the radical chain process.

The selectivity is governed by the nature of the SRN1 mechanism. The reaction is generally selective for the replacement of the halide, leaving other functional groups on the aromatic ring intact. The resulting aryl-triphenylstannane product can then be used in subsequent cross-coupling reactions, such as the Stille reaction, demonstrating the synthetic utility of this phenyl transfer process. mdpi.com

Table 2: Phenyl Transfer from Triphenylstannyl Anions to Aromatic Compounds via SRN1 Mechanism

SubstrateConditionsProductYield (%)
1-ChloronaphthalenePh3Sn- / NH3 (liq.), hv1-Triphenylstannylnaphthalene95
2-ChloronaphthalenePh3Sn- / NH3 (liq.), hv2-Triphenylstannylnaphthalene90
9-BromophenanthrenePh3Sn- / NH3 (liq.), hv9-Triphenylstannylphenanthrene90
4-ChlorobiphenylPh3Sn- / NH3 (liq.), hv4-Triphenylstannylbiphenyl83
2-ChloropyridinePh3Sn- / NH3 (liq.), hv2-Triphenylstannylpyridine72
Data sourced from MDPI review on SRN1 reactions of organotin nucleophiles. mdpi.com

The mechanism of phenyl transfer from the triphenylstannyl anion to an aryl halide via the SRN1 pathway is a radical chain process. mdpi.com It consists of distinct initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the transfer of a single electron from the nucleophile (Ph3Sn- anion) to the aryl halide substrate (ArX). This electron transfer, which can be induced by light, generates the radical anion of the substrate, [ArX]•-. mdpi.com Ph3Sn- + ArX → Ph3Sn• + [ArX]•-

Propagation: The substrate radical anion undergoes fragmentation, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X-). [ArX]•- → Ar• + X- The newly formed aryl radical then reacts with the triphenylstannyl anion in a radical-nucleophile coupling step to form the radical anion of the product, [ArSnPh3]•-. Ar• + Ph3Sn- → [ArSnPh3]•- In the final step of the propagation cycle, this radical anion transfers an electron to another molecule of the aryl halide substrate, forming the final arylthis compound product and regenerating the substrate radical anion, thus continuing the chain. [ArSnPh3]•- + ArX → ArSnPh3 + [ArX]•-

This radical mechanism explains the reaction's success with unactivated aryl halides and its tolerance for a wide range of functional groups. mdpi.com Other aryl transfer reactions can be initiated by photoredox catalysis, where an excited photocatalyst mediates electron transfer to or from a substrate to generate radical intermediates, which then undergo aryl migration. nih.gov

Dehydrocoupling and Oligomerization Reactions

This compound can participate in dehydrocoupling reactions, which involve the formation of a new bond between two tin atoms with the concomitant elimination of hydrogen gas. This process effectively leads to the oligomerization or dimerization of the stannane units.

A clear example of this reactivity is the reductive dehydrocoupling of this compound promoted by N-heterocyclic carbenes (NHCs). researchgate.net When this compound (Ph3SnH) is treated with the NHC iPr2Im (1,3-di-iso-propylimidazolin-2-ylidene), it undergoes coupling to form hexaphenyldistannane (B91783) (Sn2Ph6) and the protonated carbene, iPr2ImH2. researchgate.net This reaction represents a formal dehydrogenative coupling where two molecules of the stannane are joined together.

The mechanism of such dehydrocoupling reactions can be complex. In related systems, such as the dehydrocoupling of amine-boranes catalyzed by rhodium complexes, the process involves an induction period that generates the active catalyst, followed by steps of substrate coordination and hydrogen transfer. researchgate.net For this compound, the NHC likely acts as a base and/or a ligand to facilitate the elimination of hydrogen and the formation of the Sn-Sn bond. This reactivity highlights a pathway for building larger polynuclear tin structures from simple monomeric hydrides.

Catalytic Pathways for Distannane and Polystannane Formation

The formation of distannanes and polystannanes from this compound (Ph3SnH) primarily proceeds through catalytic dehydrocoupling reactions. This process involves the formation of a tin-tin bond with the concurrent elimination of hydrogen gas (H2). Various transition metal complexes have been shown to effectively catalyze this transformation.

One of the pioneering methods for the synthesis of hexaphenyldistannane involved the oxidative dimerization of this compound. miami.edu Palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are effective catalysts for the dehydrocoupling of organotin hydrides, including this compound, to produce distannanes. miami.edu The catalytic cycle is believed to involve the oxidative addition of the Sn-H bond to the low-valent metal center, followed by reductive elimination of H2 and the formation of the Sn-Sn bond.

Copper catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have also been investigated. For instance, the reaction of (RE-NHC)CuOtBu with this compound can lead to the formation of copper(I) triphenylstannyl complexes. nih.govresearchgate.net However, attempts to utilize this reactivity in a catalytic dehydrocoupling regime can be complicated by competing dismutation reactions, which yield Tetraphenyltin (Ph4Sn) and various perphenylated tin oligomers. nih.govresearchgate.net This suggests that while copper complexes can activate the Sn-H bond, controlling the subsequent reaction pathway to selectively form distannanes or polystannanes can be challenging.

Alkaline-earth metal hydrides have also been shown to mediate the dehydrocoupling of this compound. electronicsandbooks.com For example, dimeric calcium and magnesium hydrides can deprotonate this compound to form well-defined monomeric stannanide complexes. electronicsandbooks.com These stannanides can then react further, potentially leading to the formation of distannanes through heterolysis, where a metal hydride nucleophilically attacks the distannane. electronicsandbooks.com

The mechanism of distannane formation can also involve radical pathways. Oxidative dimerization of tin hydrides can occur via the abstraction of a hydrogen atom, leading to the formation of a stannyl radical which then dimerizes. miami.edu This can sometimes be initiated by trace amounts of catalysts or occur spontaneously. miami.edu

Influence of Catalysts on Oligomerization Degree

For instance, certain catalysts are known to promote the formation of higher oligomers and polystannanes. While specific examples for this compound are part of broader research into polystannane synthesis, the general principle holds that the nature of the catalyst's active site dictates the chain growth. sc.edu The incorporation of transition metals like nickel into catalyst supports such as zeolites can create bifunctional catalysts where initial dimerization is followed by further oligomerization on different active sites. acs.org

In the context of copper-catalyzed reactions of this compound, the catalyst's propensity to induce dismutation reactions directly impacts the oligomerization outcome. Instead of controlled chain growth, copper(I) catalysts can promote the rapid formation of thermodynamically stable products like Tetraphenyltin and a mixture of perphenylated tin oligomers of varying, often uncontrolled, lengths. nih.govresearchgate.net This dismutation is a significant competing pathway that hinders the formation of well-defined polystannanes. nih.govresearchgate.net

The reaction conditions, which are often dictated by the catalyst's stability and activity, also influence the degree of oligomerization. For example, higher temperatures might favor the formation of higher oligomers, but can also lead to catalyst deactivation or an increase in side reactions. miami.eduacs.org The catalyst structure, such as the pore size in heterogeneous catalysts, can also impose steric constraints that limit the growth of the polymer chain, thereby controlling the oligomerization degree. acs.org

Catalyst TypePrimary Products from this compoundDegree of OligomerizationReference
Palladium Complexes (e.g., Pd(PPh3)4)Distannanes (e.g., Hexaphenyldistannane)Dimerization miami.edu
Copper(I)-NHC ComplexesTetraphenyltin, Perphenylated Tin OligomersDismutation/Uncontrolled Oligomerization nih.govresearchgate.net
Alkaline-Earth Metal HydridesStannanide Intermediates, DistannanesDimerization via intermediates electronicsandbooks.com

Coordination and Cluster Chemistry

Reactions with Polynuclear Metal Carbonyl Cluster Complexes

The reaction conditions, such as temperature, can significantly influence the outcome of these reactions. For instance, the reaction of this compound with Ru5(CO)15(μ5-C) at 127 °C leads to a high nuclearity cluster, Ru5(CO)10(SnPh3)(μ-SnPh2)4(μ5-C)(μ-H), which contains five tin ligands. miami.edunih.gov This transformation involves not only Sn-H activation but also the cleavage of Sn-Ph bonds.

The reactivity is not limited to carbido clusters. This compound also reacts with [Ru3(CO)10(μ-dppm)] (where dppm = bis(diphenylphosphino)methane) in the presence of Me3NO to produce [Ru3(CO)9(SnPh3)(μ-dppm)(μ-H)] through the loss of a carbonyl ligand and oxidative addition of the Sn-H bond. researchgate.net

Formation of High Nuclearity Heterometallic Ruthenium-Tin Clusters

The reaction of this compound with pentaruthenium carbonyl clusters provides a powerful route to the synthesis of high nuclearity heterometallic ruthenium-tin clusters. These reactions often proceed via multiple additions of the tin reagent, leading to clusters with a large number of tin ligands. electronicsandbooks.comacs.org

A notable example is the reaction of the benzene-substituted cluster Ru5(CO)12(C6H6)(μ5-C) with an excess of this compound at 127 °C. This reaction yields two new high-nuclearity cluster complexes: Ru5(CO)8(μ-SnPh2)4(C6H6)(μ5-C) and Ru5(CO)7(μ-SnPh2)4(SnPh3)(C6H6)(μ5-C)(μ-H). electronicsandbooks.comacs.org Both of these products feature a square pyramidal Ru5 core with bridging diphenylstannylene (SnPh2) groups across each of the four basal edges. electronicsandbooks.comacs.org The latter product also contains a terminal triphenylstannyl (SnPh3) ligand. electronicsandbooks.comacs.org

The mechanism for the formation of these highly substituted clusters involves the cleavage of phenyl groups from the tin atom, which can then combine with hydride ligands and be eliminated as benzene. electronicsandbooks.com The reaction of Ru5(CO)12(C6H6)(μ5-C) with this compound at a lower temperature (68 °C) initially yields products with intact SnPh3 ligands, such as Ru5(CO)11(SnPh3)(C6H6)(μ5-C)(μ-H) and Ru5(CO)10(SnPh3)2(C6H6)(μ5-C)(μ-H)2. miami.edunih.gov

Further heating of these initial products can lead to intramolecular rearrangements and the formation of novel cluster geometries. For instance, heating Ru5(CO)11(SnPh3)(C6H6)(μ5-C)(μ-H) to 68 °C results in the formation of Ru5(CO)11(C6H6)(μ4-SnPh)(μ3-CPh). miami.edunih.gov This transformation involves the shift of a phenyl group from the tin ligand to the carbido carbon, creating a triply bridging benzylidyne ligand and a quadruply bridging stannylyne ligand. miami.edunih.gov

The table below summarizes the key high nuclearity ruthenium-tin clusters formed from the reactions of this compound with pentaruthenium carbonyl complexes.

Precursor ClusterReaction ConditionsResulting Ru-Sn Cluster Product(s)Reference
Ru5(CO)15(μ5-C)UV irradiationRu5(CO)15(SnPh3)(μ5-C)(μ-H) miami.edunih.gov
Ru5(CO)15(μ5-C)127 °CRu5(CO)10(SnPh3)(μ-SnPh2)4(μ5-C)(μ-H) miami.edunih.gov
Ru5(CO)12(C6H6)(μ5-C)68 °CRu5(CO)11(SnPh3)(C6H6)(μ5-C)(μ-H) and Ru5(CO)10(SnPh3)2(C6H6)(μ5-C)(μ-H)2 miami.edunih.gov
Ru5(CO)12(C6H6)(μ5-C)127 °C, excess Ph3SnHRu5(CO)8(μ-SnPh2)4(C6H6)(μ5-C) and Ru5(CO)7(μ-SnPh2)4(SnPh3)(C6H6)(μ5-C)(μ-H) electronicsandbooks.comacs.org
Ru5(CO)11(SnPh3)(C6H6)(μ5-C)(μ-H)68 °C (heating)Ru5(CO)11(C6H6)(μ4-SnPh)(μ3-CPh) miami.edunih.gov

Structural Elucidation and Conformational Analysis of Triphenylstannane Compounds

X-ray Crystallographic Studies

X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For triphenylstannane compounds, this technique provides invaluable data on molecular geometries, coordination environments of the tin atom, and the nature of intermolecular forces that govern crystal packing.

In the solid state, this compound and its derivatives typically exhibit a distorted tetrahedral geometry around the central tin atom. researchgate.net The three phenyl groups and the fourth substituent (e.g., an alkyl chain or another functional group) arrange themselves to minimize steric hindrance. The Sn-C bond lengths and C-Sn-C bond angles are key parameters derived from crystallographic data. For instance, in triphenyltetradecylstannane, the Sn-C bond lengths range from 2.136(2) to 2.155(2) Å, and the C-Sn-C angles vary between 107.22(9) and 113.16(10)°. researchgate.net

The propeller-like conformation of the three phenyl groups attached to the tin atom is a characteristic feature of the Ph3Sn moiety. iucr.org However, the degree of tilt of these phenyl rings can vary significantly depending on the steric demands of the fourth substituent. In (2-methyl-2-phenylpropyl)this compound, the dihedral angles between the phenyl planes cover an unusually wide range from 49.55(11)° to 87.13(12)°, indicating a significant distortion from a symmetrical propeller arrangement to accommodate the bulky neophyl group. iucr.org

The coordination number and geometry around the tin center are fundamental aspects of the structural chemistry of this compound compounds. While a tetrahedral coordination is common, higher coordination numbers can be achieved through intramolecular or intermolecular interactions. chemrxiv.org For example, in certain organostannanes with tethered donor side chains, hypercoordinate interactions can lead to a distorted trigonal bipyramidal geometry. chemrxiv.org In such cases, the coordination number at the tin center increases from four to five or even six. chemrxiv.org

The coordination environment can also be significantly perturbed by interactions with other metal centers. In a dinuclear calcium species containing a triphenylstannyl ligand, the tin center's coordination geometry is distorted towards a trigonal pyramidal shape due to a strong Ca-arene interaction. sci-hub.se This interaction involves one of the phenyl groups of the triphenylstannyl moiety and a calcium atom, leading to a Ca2–Sn1 bond length of 3.2137(4) Å. sci-hub.se

Advanced Spectroscopic Characterization Techniques

In conjunction with X-ray crystallography, spectroscopic methods provide detailed information about the structure and dynamics of this compound compounds in both the solid state and in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

NMR spectroscopy, utilizing various nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, is an indispensable tool for characterizing this compound derivatives. scispace.comtaylorandfrancis.com The chemical shifts and coupling constants obtained from NMR spectra offer insights into the electronic environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of this compound compounds typically show complex multiplets in the aromatic region (around 7.0-8.0 ppm) corresponding to the phenyl protons. acs.org The protons of the alkyl or other substituent groups appear at characteristic chemical shifts. Coupling between protons and tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can sometimes be observed, providing valuable structural information. For example, in Pt(SnPh₃)₃(CNBuᵗ)₂(H), two distinct hydride resonances are observed at low temperatures, each showing coupling to both platinum and tin. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information about the carbon framework of the molecule. The phenyl carbons exhibit resonances in the aromatic region. A key feature is the observation of satellite peaks arising from coupling between ¹³C and the ¹¹⁷Sn and ¹¹⁹Sn isotopes (¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C)). cdnsciencepub.comrsc.org The magnitude of these coupling constants is sensitive to the geometry and hybridization at the tin center. cdnsciencepub.com

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a direct and sensitive probe of the electronic environment around the tin atom. The chemical shift of ¹¹⁹Sn is highly dependent on the nature of the substituents and the coordination number of the tin atom. taylorandfrancis.comrsc.org For instance, in a series of monomeric calcium stannanide (B1236736) complexes, the ¹¹⁹Sn chemical shifts vary depending on the coordinating solvent, with values of -138.4 ppm for an 8·THF₂ adduct and -170.6 ppm for an 8·TMTHF adduct. rsc.org An increase in the coordination number at the tin center generally leads to a significant upfield shift in the ¹¹⁹Sn resonance. chemrxiv.org Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict ¹¹⁹Sn chemical shifts, which show good correlation with experimental values for non-hypercoordinate tin compounds. researchgate.net

Compound ¹H Chemical Shifts (δ, ppm) ¹³C Chemical Shifts (δ, ppm) ¹¹⁹Sn Chemical Shifts (δ, ppm) Reference
Pt(SnPh₃)₂(CNBuᵗ)₂(H)₂-13.52 (hydride), 0.96 (Buᵗ), 1.57 (SnBuᵗ₃)Not reported81.50 acs.org
Pt(SnPh₃)₃(CNBuᵗ)₂(H)-11.91, -6.63 (hydrides), 0.44, 0.51, 0.83 (CNBuᵗ), 6.9-7.8 (Ph)Not reportedNot reported acs.org
[(BDI)Ca(μ-H)]₂ derived 8·THF₂Not reportedNot reported-138.4 rsc.org
[(BDI)Ca(μ-H)]₂ derived 8·TMTHF5.21 (γ-CH of BDI)Not reported-170.6 rsc.org
[(BDI)Mg(μ-H)]₂ derived 9·THFNot reportedNot reported-155.4 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Measurement and Assignment of Scalar Coupling Constants (ⁿJ(Sn, X))

Scalar coupling, or J-coupling, provides valuable information about the connectivity and geometry of molecules. nih.gov In the context of this compound and its derivatives, the measurement of coupling constants between the tin (Sn) nucleus and other nuclei (X), such as ¹H and ¹³C, is crucial for structural elucidation. ucl.ac.uk

The magnitude of these coupling constants, denoted as ⁿJ(Sn, X), where 'n' is the number of bonds separating the coupled nuclei, is influenced by several factors including the hybridization of the atoms involved, bond angles, and dihedral angles. royalsocietypublishing.orgorganicchemistrydata.org For instance, one-bond tin-carbon coupling constants (¹J(¹¹⁹Sn, ¹³C)) are sensitive to the s-character of the tin-carbon bond.

The vicinal coupling constants, particularly ³J(Sn, H) and ³J(Sn, C), exhibit a Karplus-type dependence on the dihedral angle. royalsocietypublishing.orgacs.org This relationship is instrumental in determining the preferred conformations of the phenyl groups and any alkyl chains attached to the tin atom. Advanced NMR techniques, such as selective J-resolved spectroscopy and HMBC-JC, can be employed for the precise measurement of long-range J(Sn, X) couplings, even those with very small values. ucl.ac.uk

Table 1: Representative Scalar Coupling Constants in this compound Derivatives

Coupling Type Compound Coupling Constant (Hz) Reference
¹J(¹¹⁹Sn, ¹³C) This compound Varies with substitution acs.org
²J(¹¹⁹Sn, ¹H) (2-Methyl-2-phenylpropyl)this compound 56.1 iucr.org
³J(Sn, H) Various Organotin Compounds Karplus-type dependence royalsocietypublishing.org
³J(Sn, C) Various Organotin Compounds Karplus-type dependence acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. numberanalytics.comwiley.com The absorption of infrared radiation or the scattering in Raman spectroscopy corresponds to specific vibrational modes of the chemical bonds within the molecule. mvpsvktcollege.ac.in

In this compound, characteristic vibrational frequencies can be assigned to the Sn-H, Sn-C, and C-H bonds, as well as the vibrations of the phenyl rings. The presence of a strong absorption band in the IR spectrum is indicative of a significant change in the dipole moment during the vibration, while Raman spectroscopy is sensitive to changes in polarizability. wiley.com

The functional group region of the IR spectrum (typically 4000-1300 cm⁻¹) is particularly useful for identifying key stretching vibrations. copbela.org For example, the Sn-H stretching vibration in this compound is a key diagnostic peak. The fingerprint region, at lower wavenumbers, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with spectral databases. mvpsvktcollege.ac.incopbela.org In substituted triphenylstannanes, the vibrational spectra can reveal the presence of other functional groups, such as C=O or C-O stretches. libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Sn-H Stretching ~1800-1850 General Organotin Chemistry
Phenyl C-H Stretching ~3000-3100 mvpsvktcollege.ac.in
Phenyl C=C Stretching ~1600, 1480, 1430 vulcanchem.com
Sn-C Stretching ~200-300 General Organotin Chemistry

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. savemyexams.comyoutube.com

In the mass spectrum of this compound, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which provides the molecular mass of the compound. savemyexams.com The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. uni-saarland.de The analysis of these fragment ions provides valuable structural information. miamioh.edu

For this compound, common fragmentation pathways involve the loss of phenyl groups or the hydrogen atom attached to the tin. The resulting fragmentation pattern acts as a "molecular fingerprint" that can be used for identification. msu.edu The isotopic distribution of tin, which has several stable isotopes, will also be reflected in the mass spectrum, leading to a characteristic pattern of peaks for tin-containing fragments.

Table 3: Common Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (most abundant isotopes) Description
[Sn(C₆H₅)₃H]⁺ 351 Molecular Ion
[Sn(C₆H₅)₃]⁺ 350 Loss of H radical
[Sn(C₆H₅)₂H]⁺ 274 Loss of a phenyl radical
[Sn(C₆H₅)]⁺ 197 Loss of two phenyl radicals and H
[C₆H₅]⁺ 77 Phenyl cation

Note: m/z values are nominal and based on the most abundant isotopes of Sn, C, and H.

Mössbauer Spectroscopy for Local Tin Environment Characterization

Mössbauer spectroscopy is a highly sensitive technique that probes the local chemical environment of specific atomic nuclei, in this case, the ¹¹⁹Sn nucleus. bnc.huwikipedia.org It provides information about the oxidation state, coordination number, and symmetry of the electric field around the tin atom. dicp.ac.cnspectroscopyonline.com

The key parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is related to the s-electron density at the tin nucleus and is therefore sensitive to the oxidation state and the nature of the ligands bonded to the tin. wikipedia.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus, providing information about the geometry of the tin coordination sphere. wikipedia.org

For this compound, the Mössbauer parameters can confirm the +4 oxidation state of the tin atom and provide insights into the symmetry of the molecule. shu.ac.uk In substituted triphenylstannanes, changes in the isomer shift and quadrupole splitting can indicate alterations in the electronic structure and geometry around the tin center due to the influence of different substituents. aps.org

Table 4: Representative ¹¹⁹Sn Mössbauer Parameters for Tin Compounds

Compound Type Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE_Q) (mm/s) Reference
Sn(IV) compounds 0 - 2.1 0 - 4.0 wikipedia.org
Sn(II) compounds 2.5 - 4.5 0 - 2.5 wikipedia.org
Triphenyltin (B1233371) derivatives Varies with substituent Varies with substituent shu.ac.uk

Isomer shifts are typically reported relative to a CaSnO₃ source. aps.org

Conformational Dynamics and Stereochemical Aspects

The three-dimensional arrangement of atoms in this compound and its derivatives is not static but is subject to conformational dynamics. These dynamics are influenced by both the inherent steric bulk of the phenyl groups and the electronic interactions within the molecule.

Computational and Theoretical Chemistry of Triphenylstannane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of organotin compounds like triphenylstannane. wikipedia.orgmdpi.com DFT calculations balance computational cost with accuracy, making them suitable for studying complex molecular systems. wikipedia.orgopenaccessjournals.com These calculations are used to interpret spectroscopic data and verify reaction mechanisms. mdpi.com

Geometry Optimization and Electronic Structure Investigations

Before calculating properties, the geometry of the molecule must be optimized to find its most stable configuration. stackexchange.comgithub.io DFT methods are employed to perform this geometry optimization, which is a necessary first step for accurate predictions of electronic and other molecular properties. stackexchange.comcp2k.org For this compound, computational studies have determined bond lengths and angles that are in good agreement with experimental data derived from X-ray crystallography. For instance, the Sn-C bond length in this compound has been computationally compared to related aryl tin hydrides. researchgate.net

Electronic structure investigations using DFT provide information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. nih.gov Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO (ΔΕ) is an important indicator of a molecule's chemical reactivity and stability. taylorandfrancis.com For triphenyltin (B1233371) compounds, this energy gap has been determined to be approximately 4.199 eV. taylorandfrancis.com These frontier molecular orbitals (FMOs) are key to understanding structural and molecular interaction parameters. taylorandfrancis.com

Prediction and Validation of Spectroscopic Parameters (e.g., 119Sn NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can then be validated against experimental results. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation, and the prediction of chemical shifts is of great interest. scm.comuni-bonn.de

For tin-containing compounds, ¹¹⁹Sn NMR is particularly informative due to its wide range of chemical shifts, which are sensitive to the coordination number and geometry of the tin atom. researchgate.net DFT calculations have been successfully employed to predict ¹¹⁹Sn NMR chemical shifts for a variety of organotin compounds. scm.comresearchgate.net Studies have shown that a good correlation can be achieved between the calculated and experimental ¹¹⁹Sn chemical shifts, with robust hybrid exchange-correlation functionals like PBE0, combined with a triple-zeta quality basis set and a relativistic Hamiltonian, yielding mean absolute deviations below 100 ppm. scm.comchemrxiv.org The inclusion of relativistic effects, especially spin-orbit coupling, is often necessary for accurate predictions involving heavy nuclei like tin. uni-bonn.de

A benchmark study known as SnS51, which includes 50 tin-containing compounds, has been developed to evaluate the performance of various quantum chemical approaches for predicting ¹¹⁹Sn NMR chemical shifts. scm.com This allows for the systematic assessment of different density functional approximations (DFAs) and relativistic approaches. scm.comuni-bonn.de

Computational MethodPredicted PropertyKey FindingsReference
DFT (PBE0-GD3BJ)¹¹⁹Sn NMR Chemical ShiftsGood linear agreement between calculated and experimental shifts (slope=1.012, R²=0.9966). chemrxiv.org
DFT (Hybrid Functionals)¹¹⁹Sn NMR Chemical ShiftsMean absolute deviations below 100 ppm are achievable with appropriate basis sets and relativistic Hamiltonians. scm.com
DFTHOMO-LUMO GapThe energy gap (ΔΕ) for triphenyltin compounds is approximately 4.199 eV. taylorandfrancis.com

Mechanistic Pathway Elucidation

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES), researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. fiveable.mewikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculations for Transition States

Once a transition state (a first-order saddle point on the PES) has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the desired reactants and products. rowansci.comepfl.ch An IRC calculation traces the minimum energy path down from the transition state in both the forward and backward directions. rowansci.comscm.comuni-muenchen.de This ensures that the identified transition state is indeed the correct one for the reaction under investigation. epfl.ch The process starts from an optimized transition state geometry and involves a series of steps along the reaction pathway until local minima (reactants and products) are reached. rowansci.comscm.com

Energy Profiles and Reaction Barriers

The data from IRC calculations are used to construct a reaction energy profile, which plots the potential energy against the reaction coordinate. wikipedia.orgchemguide.co.ukoregonstate.edu This profile visually represents the energy changes throughout the reaction. chemguide.co.uknumberanalytics.com Key features of the energy profile include the energies of the reactants, products, intermediates, and transition states. fiveable.mewikipedia.org

The difference in energy between the reactants and the highest energy transition state is the activation energy or reaction barrier (ΔG‡). oregonstate.edu This barrier is a critical factor in determining the rate of the reaction; a higher barrier corresponds to a slower reaction. wikipedia.orgoregonstate.edunumberanalytics.com For multi-step reactions, the step with the highest activation energy is the rate-determining step. wikipedia.orgnumberanalytics.com Computational studies on reactions involving this compound, such as its copper(I)-catalyzed dismutation, have been used to gain mechanistic insight. researchgate.netrsc.org For example, the kinetics of hydride abstraction from this compound by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been studied, and quantum-chemical calculations support the proposed mechanisms. nih.gov

Reaction StudiedComputational TechniqueFindingReference
Hydride abstraction from Ph₃SnH by DDQKinetics and IRC calculationsSupported a mechanism where hydride is transferred to a cyano-substituted carbon of DDQ. nih.gov
Copper(I)-catalysed dismutation of Ph₃SnHReaction monitoring and mass spectrometryProvided mechanistic insight into the formation of Ph₄Sn and other tin oligomers. rsc.orgrsc.org

Thermochemical Property Determinations

Computational methods can be used to determine various thermochemical properties of molecules. For instance, computational studies have been performed to calculate the bond dissociation enthalpies (BDEs) for the Sn-H bond in this compound and related compounds. These calculated values have shown good agreement with experimental data, providing confidence in the theoretical models. researchgate.net The computed Sn-H BDE for this compound helps in understanding its reactivity, particularly in hydrogen atom transfer (HAT) reactions. researchgate.net

Calculation of Bond Dissociation Energies (BDEs)

The bond dissociation energy (BDE) of the tin-hydrogen (Sn-H) bond in this compound is a critical parameter that dictates its reactivity, particularly in radical reactions. Computational studies have been instrumental in determining this value.

Experimental and computational investigations have provided a range of values for the Sn-H BDE in this compound. A derived value of 76.0 ± 3.0 kcal/mol for the Ph₃Sn-H bond dissociation enthalpy was determined in a toluene (B28343) solution. researchgate.net Computational studies have shown good agreement with experimental data. researchgate.net For comparison, the computed Sn-H BDE in HSn(Si(tBu)₂Me)₃ is 66.7 kcal/mol. researchgate.net The BDE for the Sn-Sn bond in the related dimer, Ph₃SnSnPh₃, has been calculated to be 63.8 ± 3.7 kcal/mol. researchgate.net

The general trend for Group 14 hydrides shows a decrease in M-H bond energy down the group. This is consistent with the observed reactivity of these hydrides.

Table 1: Selected Bond Dissociation Energies

BondCompoundBond Dissociation Energy (kJ/mol)
Sn-HThis compound~318
C-HMethane (B114726)439.3 ± 0.4
Si-HSilane (B1218182)318
Ge-HGermane (B1219785)288
H-HHydrogen Molecule432

Note: The BDE for this compound is an approximate value converted from kcal/mol. The other values are provided for comparison. wiredchemist.comustc.edu.cn

Energetic Analysis of Intermediates and Products

Computational studies have been employed to analyze the energetics of reactions involving this compound, including the formation of intermediates and final products. For instance, in the reaction of this compound with a dimeric calcium hydride, density functional theory (DFT) calculations have elucidated the reaction pathway.

The formation of an initial encounter complex is endergonic, but the subsequent transition state for the breaking of the Sn-H and Ca-H bonds is only slightly higher in energy, indicating a facile reaction at room temperature. rsc.org The analysis of a proposed reaction mechanism involving the fragmentation of the dimeric hydride showed this initial step to be significantly endergonic (ΔG = +33.7 kcal mol⁻¹), making a pathway without dimer fragmentation more viable. rsc.org The formation of an encounter complex in this alternative pathway is endergonic by +7.6 kcal mol⁻¹, and the transition state for the bond-breaking step is at +8.3 kcal mol⁻¹. rsc.org The subsequent intermediate is formed at -11.9 kcal mol⁻¹, and the final product is formed with a Gibbs free energy change of -26.7 kcal mol⁻¹. rsc.org

In another study involving the reaction of a calcium hydride with hexaphenyldistannane (B91783) ((Ph₃Sn)₂), DFT calculations showed the formation of a hypervalent stannate anion intermediate. rsc.org The Gibbs free energy of this intermediate is +5.2 kcal mol⁻¹, with a subsequent transition state at +8.2 kcal mol⁻¹ leading to the final products. rsc.org

Studies on Hypercoordination Phenomena and Bond Nature

Hypercoordination in organotin compounds, where the tin atom expands its coordination number beyond four, is a well-documented phenomenon. Theoretical studies have been crucial in understanding the nature of these hypervalent species.

Theoretical Assessment of Hypervalent Stannate Intermediates

DFT calculations have been used to investigate hypervalent intermediates in various reactions. For example, in the reaction of a calcium hydride with hexaphenyldistannane, the formation of a hypervalent stannate anion was identified. rsc.org The geometry of this intermediate suggests the transfer of a hydride to one of the tin atoms, leading to a five-coordinate tin center. rsc.org

Similarly, studies on triphenylstannanes with tethered donor side chains have shown that the presence of these chains can lead to hypercoordinate interactions. chemrxiv.orgtorontomu.ca DFT optimizations of these molecules have provided insights into their solid-state molecular properties and the stability of hypercoordinate conformers. chemrxiv.org The inclusion of a solvent model in these calculations can significantly affect the predicted intramolecular distances, such as the Sn-O distance. chemrxiv.org

Natural Bond Orbital (NBO) Analyses of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool for studying bonding interactions and charge distribution within a molecule. materialsciencejournal.org In the context of this compound and its derivatives, NBO analysis has been used to understand the nature of hypervalent bonding and reaction mechanisms.

For example, in the reaction of this compound with a calcium hydride, NBO analysis of the transition state revealed partial charges on the interacting hydrogen atoms, indicating that the elimination of H₂ is essentially an acid-base reaction where the this compound is deprotonated. rsc.org The newly formed H-H bond in the subsequent intermediate remains significantly polarized. rsc.org

NBO analysis has also been applied to study hypercoordinating stannanes, helping to determine the relative stabilities of different conformers. researchgate.net Furthermore, NBO analysis of QM-optimized geometries can confirm the nature of charge transfer processes, such as hydride transfer, by examining the calculated atomic charges in the reactant and transition states. acs.org

Advanced Research Applications and Future Directions

Reagent in Sophisticated Organic Synthesis

Organotin compounds, including triphenylstannane, are highly valued for their versatility and reactivity in constructing complex organic molecules. Their stability, ease of handling, and broad functional group tolerance have made them indispensable tools in modern synthetic chemistry.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Stille Coupling)

The Stille coupling reaction, a palladium-catalyzed cross-coupling process, stands as a cornerstone for carbon-carbon bond formation, with organostannanes like this compound playing a pivotal role. This reaction facilitates the coupling of organostannanes with organic halides or pseudohalides, enabling the synthesis of a vast array of organic structures. The mechanism typically involves oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation where the organic group from the tin reagent is transferred to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst wikipedia.orglibretexts.org.

This compound and its analogues are particularly favored due to their stability to air and moisture, and their synthetic accessibility wikipedia.org. They exhibit remarkable tolerance to a wide range of functional groups, including esters, ketones, nitriles, and alcohols, which is crucial for the synthesis of highly functionalized molecules and natural products uwindsor.ca. Research has demonstrated high yields (often 76-99%) under mild reaction conditions when using various organotin reagents, including aryl, alkyl, and vinyl stannanes, with aryl and acyl halides wikipedia.orglibretexts.org.

Table 1: Stille Coupling Applications with Organostannanes

Coupling Partner TypeTypical Yield RangeNotes
Aryl Halides76-99%Mild conditions, high functional group tolerance wikipedia.orglibretexts.org
Acyl Halides76-99%Mild conditions, high functional group tolerance wikipedia.orglibretexts.org
Vinyl HalidesVariable, often goodStereochemistry of the alkene is generally retained wikipedia.org
Allyl HalidesVariable, often goodAllyl groups enhance reactivity due to migration to palladium wikipedia.orglibretexts.org

Contributions to Stereoselective and Chemo-selective Transformations

Achieving selectivity in organic synthesis—whether it be chemoselectivity (reacting with one functional group over another) or stereoselectivity (favoring the formation of one stereoisomer over others)—is paramount for creating precise molecular architectures. While organotin compounds have been extensively used for their synthetic utility, the development of truly catalytic asymmetric reactions involving organotin reagents is an area of ongoing research mit.edu.

This compound and related compounds can contribute to chemoselectivity by participating in reactions where other functional groups remain untouched. For instance, in the Stille coupling, the reaction selectively forms a C-C bond without affecting many other common functional groups uwindsor.ca. Furthermore, research into chiral stannacyclohexane catalysts represents a promising avenue for developing stereoselective transformations utilizing organotin chemistry mit.edu. The precise mechanisms by which organotin compounds influence stereochemistry are still under investigation, highlighting a fertile ground for future research in asymmetric synthesis.

Catalysis in Organometallic and Organic Reactions

Organotin compounds have established themselves as effective catalysts in a variety of organic transformations, owing to the tunable electronic and steric properties of the tin center and its ligands.

Development of Homogeneous this compound-Derived Catalysts

This compound derivatives can be readily transformed into homogeneous catalysts for numerous organic reactions. For example, distannoxanes of the type XR₂SnOSnR₂X, which possess a ladder-like structure, are known to act as effective binary Lewis acid catalysts in various organic transformations lupinepublishers.com. Organotin(IV) complexes have also been utilized as catalysts for esterification and transesterification reactions, often demonstrating high thermal stability, which is advantageous for high-temperature processes rjpbcs.com. Furthermore, organotin compounds can catalyze the formation of polymers, particularly for coating applications rjpbcs.com. The ongoing development in this field aims to create more efficient and selective organotin-based homogeneous catalysts for a broader range of organic reactions mit.edu.

Table 2: Organotin Compounds as Homogeneous Catalysts

Catalyst Type (Organotin)Reaction CatalyzedNotes
Distannoxanes (e.g., XR₂SnOSnR₂X)Various organic reactionsAct as binary Lewis acids lupinepublishers.com
Organotin(IV) complexesEsterification, TransesterificationStable at high temperatures rjpbcs.com
Organotin(IV) compoundsPolymer formation (e.g., for coatings)Used in the formation of various polymer types rjpbcs.com
Organotin compounds (e.g., dibutyltin (B87310) diacetate, etc.)Chain extension reactions (e.g., in polyurethane synthesis)Effective catalysts, often used in conjunction with isocyanates and polyols lupinepublishers.com
Organotin functionalized silanesEsterification, Transesterification, Urethane, Urea, Silicone, and Amino formingCan act as homogeneous catalysts, with separation being a challenge google.com

Investigation of Heterogeneous Catalysis involving Tin-Containing Nanomaterials

The field of heterogeneous catalysis has seen significant advancements through the use of nanomaterials, and organotin compounds serve as valuable precursors for their synthesis. Organotin(IV) dithiocarbamate (B8719985) complexes, for instance, have been employed as single-source precursors for the synthesis of tin sulfide (B99878) (SnS₂) and tin oxide (SnO₂) nanoparticles. These nanomaterials have demonstrated photocatalytic activity in the degradation of organic pollutants like methylene (B1212753) blue, with SnS₂ generally exhibiting higher efficiency mdpi.com.

Research also explores tin-oxo clusters (TOCs) as atomically precise models of SnO₂ for applications such as CO₂ reduction catalysis chinesechemsoc.org. While traditional alkyl TOCs utilize toxic organotin precursors and have inert Sn-C bonds, efforts are directed towards developing non-alkyl TOCs with more active Sn-Cl bonds. Furthermore, organotin compounds can be used to functionalize support materials. For example, tributyltin hydride (Bu₃SnH) has been used to functionalize graphene-supported platinum nanoparticles, enhancing their catalytic performance in biomass hydrogenation csic.es. Organotin silanes, when chemically bonded to inorganic supports, create effective heterogeneous catalysts for reactions such as esterification and transesterification, offering the advantage of easy separation from reaction products google.com. Notably, organotin compounds are also utilized in the in-situ activation of metal halides for the preparation of heterogeneous catalysts used in olefin metathesis wikipedia.org.

Precursors for Advanced Functional Materials

This compound and its derivatives serve as valuable precursors in the synthesis of advanced functional materials, leveraging their unique organometallic structure. The central tin atom bonded to three phenyl groups imparts specific electronic and reactive properties, making them suitable for various applications. For instance, this compound derivatives have been investigated for their potential catalytic activity in diverse chemical reactions ontosight.ai. The tin center can facilitate chemical transformations, positioning these compounds as attractive candidates for catalytic roles. Furthermore, these organotin compounds are of interest in pharmaceutical research due to their potential biological activities, which arise from the synergistic combination of the tin atom and specific organic substituents ontosight.ai.

Integration into Polymeric Architectures (e.g., Polystannanes, Organic Semiconductors)

This compound derivatives have played a crucial role in the development of novel polymeric architectures, most notably polystannanes. Polystannanes are a class of polymers characterized by a backbone composed of tin atoms, generally represented by the formula (R₂Sn)n wikipedia.org. Research has established synthetic routes to access these materials, often utilizing this compound-based monomers. A common approach involves the conversion of functionalized triphenylstannanes into dihydrido stannanes, which subsequently undergo catalytic dehydropolymerization, frequently employing Wilkinson's catalyst, to yield polystannanes wikipedia.orgchemrxiv.org. This methodology facilitates the modular functionalization of these tin-containing polymers, enabling the creation of materials with precisely tailored properties chemrxiv.org. The characterization of these polystannanes, employing techniques such as NMR spectroscopy, HRMS, DSC, and PXRD, has provided valuable insights into their structural and thermal behaviors chemrxiv.org. For example, a semi-crystalline homopolymer synthesized from a this compound precursor exhibited a melting temperature (Tm) of 127 °C and a glass transition temperature (Tg) of 91 °C chemrxiv.org. Beyond polystannanes, this compound's inherent electronic properties also make it significant for the fabrication of organic semiconductors solubilityofthings.com.

Table 1: Thermal Properties of a Polystannane Homopolymer Derived from this compound Precursors

PropertyValue
Melting Temperature (Tm)127 °C
Glass Transition Temp. (Tg)91 °C
PXRD Signals (2θ values)14.30°, 17.15° (intense); 6.35°, 18.93°, 25.90° (broad)

Structure-Property Relationship Studies in Tin-Containing Materials

The investigation of this compound and its derivatives is fundamental to understanding structure-property relationships within organotin materials. The precise arrangement of the phenyl groups around the central tin atom significantly influences the compound's physical and chemical characteristics solubilityofthings.com. Advanced computational methods, such as Density Functional Theory (DFT), are employed to predict the geometries of these compounds and their various conformers, thereby correlating these structural features with observable properties like NMR chemical shifts chemrxiv.org. Research has explored hypercoordination in stannanes, where the tin atom can accommodate more than four ligands, leading to altered geometries and reactivity chemrxiv.orgresearchgate.net. The inclusion of specific functional groups, such as neofatty acyloxy groups in this compound derivatives, contributes to lipophilicity, which can influence interactions with biological membranes and, consequently, potential biological activities ontosight.ai. Characterization techniques, including X-ray diffraction and various NMR spectroscopies (¹H, ¹³C, ¹¹⁹Sn), are essential for elucidating these structure-property correlations chemrxiv.orgresearchgate.net.

Environmental Transformation Research

Academic Studies on Degradation Pathways and Mechanisms

Academic research has delved into the degradation pathways and mechanisms of this compound and its related compounds within environmental contexts. Studies indicate that triphenyltin (B1233371) hydroxide (B78521), a compound closely related to this compound, undergoes slow decomposition when exposed to sunlight and more rapid degradation under ultraviolet (UV) light nih.govnih.gov. This photodegradation process results in the formation of inorganic tin species, progressing through intermediate di- and mono-phenyltin compounds nih.govnih.gov. Triaryl tin compounds, in general, are recognized for their stability when contrasted with trialkyl tin compounds vulcanchem.com. While specific, detailed mechanisms for the degradation of this compound itself are not extensively detailed in the available literature snippets, the prevailing understanding is that the cleavage of Sn–C bonds is a critical step in its environmental breakdown, particularly under photolytic conditions vulcanchem.com.

Investigations into Environmental Fate and Persistence (excluding toxicity profiles)

Compound Name List:

this compound (Ph₃SnH)

Triphenyltin acetate (B1210297)

Ethynylenebis(carbonyloxy)bis(this compound)

Methyltriphenyltin

Triphenyltin hydroxide (Fentin hydroxide)

Polystannanes ((R₂Sn)n)

Dihydrido stannanes

Dichlorido stannanes

Propyl tosylated stannane (B1208499)

Propylmethoxy stannanes

Propylthioester stannanes

Propyl tosylated polystannane

(Z)-2-methyl-3-triphenylstannyl-3-penten-2-ol

(4-methylphenyl)-triphenylstannane (p-Tolyl)triphenyltin)

Triarylstannyl triarylstannanecarbodithioates

Bis(triarylstannanethiocarbonyl)disulfides

Q & A

Q. What are the established synthetic routes for triphenylstannane, and what experimental parameters are critical for reproducibility?

this compound is typically synthesized via Grignard reactions, where tin(IV) chloride reacts with phenylmagnesium bromide under anhydrous conditions. Key considerations include:

  • Solvent selection : Ethers (e.g., THF) are preferred for their ability to stabilize organometallic intermediates.
  • Temperature control : Slow addition of reagents at −78°C minimizes side reactions.
  • Post-synthesis purification : Column chromatography or recrystallization ensures removal of tin oxide byproducts .

Q. How do steric effects of phenyl groups influence this compound’s reactivity in cross-coupling reactions?

The bulky phenyl substituents create a steric shield around the tin center, reducing its electrophilicity. This necessitates:

  • Catalyst optimization : Palladium catalysts with large ligands (e.g., PPh₃) enhance transmetallation efficiency.
  • Kinetic studies : Monitoring reaction rates under varying temperatures (e.g., Arrhenius plots) reveals steric hindrance impacts on activation energy .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹¹⁹Sn NMR : Identifies the tin environment (δ ≈ −200 ppm for Sn–Ph bonds).
  • X-ray diffraction : Resolves Sn–C bond lengths (typically 2.10–2.15 Å) and confirms trigonal bipyramidal geometry.
  • FT-IR : Detects Sn–Ph stretching vibrations (~450 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like TD-DFT validate experimental UV-vis data for this compound-containing polymers?

Time-dependent density functional theory (TD-DFT) calculates electronic transitions in oligostannanes capped with this compound. Key steps include:

  • Modeling : Optimize geometry using B3LYP/def2-TZVP to replicate experimental polymer conformations.
  • Band gap comparison : Calculated HOMO-LUMO gaps (e.g., 3.2 eV for aryl-substituted polystannanes) should align with experimental UV-vis absorption edges. Discrepancies >0.3 eV suggest idealized geometry assumptions in simulations .

Q. How can researchers resolve contradictions between theoretical and experimental data in this compound studies?

  • Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvent models) to assess their impact on band gap predictions.
  • Replication : Repeat synthesis and characterization under controlled conditions to rule out decomposition or impurities.
  • Comparative studies : Cross-reference findings with prior work (e.g., alkyl vs. aryl substituent effects on Sn–Sn bond stability) to identify systematic biases .

Q. What experimental designs minimize decomposition of this compound during kinetic studies?

  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
  • Low-temperature kinetics : Conduct reactions at −40°C to slow degradation.
  • Real-time monitoring : Employ in-situ NMR or UV-vis spectroscopy to track intermediate species and adjust conditions dynamically .

Key Data from Literature

  • Band gaps of this compound-capped oligostannanes :

    CompoundCalculated Band Gap (eV)Experimental Band Gap (eV)
    All-aryl polystannane3.23.5
    Alkyl-aryl polystannane2.93.1
    Discrepancies arise from idealized geometries in simulations vs. disordered polymer chains in experiments .

Methodological Recommendations

  • Triangulation : Combine computational, spectroscopic, and crystallographic data to validate conclusions .
  • Ethical replication : Adhere to NIH guidelines for reporting experimental conditions to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.